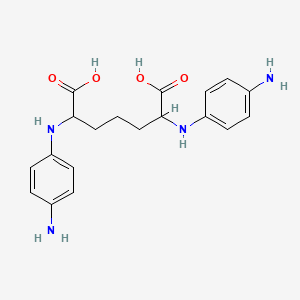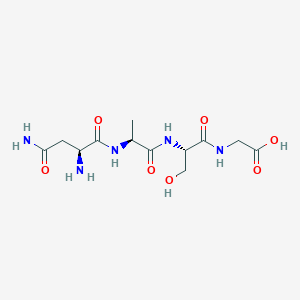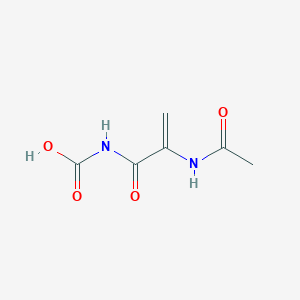![molecular formula C30H24N6O4 B12601435 N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine CAS No. 651048-11-2](/img/structure/B12601435.png)
N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is an organic compound characterized by its complex aromatic structure. This compound contains multiple aromatic rings and nitro groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(4-nitrophenyl)urea
- N,N’-Bis(4-aminophenyl)-p-phenylenediamine
- N,N’-Bis(4-methoxyphenyl)-p-phenylenediamine
Uniqueness
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is unique due to its specific arrangement of nitro groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and as a research tool in studying redox reactions and their biological implications.
Properties
CAS No. |
651048-11-2 |
|---|---|
Molecular Formula |
C30H24N6O4 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4-nitroanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H24N6O4/c37-35(38)29-17-13-27(14-18-29)33-25-9-5-23(6-10-25)31-21-1-2-22(4-3-21)32-24-7-11-26(12-8-24)34-28-15-19-30(20-16-28)36(39)40/h1-20,31-34H |
InChI Key |
DAQROQJNYNGEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)

![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)


![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
